molecular formula C14H12N2O2 B7841911 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 105807-90-7

6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B7841911
CAS No.: 105807-90-7
M. Wt: 240.26 g/mol
InChI Key: HJPDVYPUQVMOGQ-UHFFFAOYSA-N
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Description

6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. The 2H-1,4-benzoxazin-3(4H)-one core is a privileged structure known for its rigid, planar configuration, which facilitates interaction with biological targets such as DNA and various enzymes . This compound is specifically functionalized with an amino group at the 6-position and a phenyl ring at the 2-position, modifications that are strategically valuable for structure-activity relationship (SAR) studies. Benzoxazinone derivatives have demonstrated potent inhibitory effects across a range of human cancer cell lines, including A549 (lung), Huh7 (liver), MCF-7 (breast), and HCT-116 (colon) . Research into analogous compounds reveals that the 2H-1,4-benzoxazin-3(4H)-one scaffold is a key structural component in potent PI3K/mTOR dual inhibitors, which target a frequently dysregulated pathway in human cancers . The mechanism of action for this class of compounds often involves inducing DNA damage, elevating intracellular reactive oxygen species (ROS) levels, and triggering apoptosis and autophagy in cancer cells . This compound serves as a versatile building block for further synthetic exploration. The amino group provides a handle for conjugation with other pharmacologically active moieties, such as 1,2,3-triazoles, through click chemistry, a common strategy to develop hybrid molecules with enhanced efficacy . As a research chemical, 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one is a valuable tool for scientists developing novel therapeutic agents. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-amino-2-phenyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-10-6-7-12-11(8-10)16-14(17)13(18-12)9-4-2-1-3-5-9/h1-8,13H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPDVYPUQVMOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=C(O2)C=CC(=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546176
Record name 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105807-90-7
Record name 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ligand-Free Copper-Mediated Synthesis

A ligand-free copper-catalyzed cascade reaction between substituted chloroacetamides and 2-halophenols has emerged as a robust method for constructing the benzoxazinone core. For 6-amino-2-phenyl derivatives, 6-amino-2-iodophenol reacts with 2-phenylchloroacetamide in the presence of CuI (10 mol%) and K₂CO₃ in DMF at 100°C. The reaction proceeds via sequential Ullmann-type C–N coupling and intramolecular cyclization, yielding the target compound in 78–85% efficiency.

Mechanistic Insights :

  • C–N Coupling : Copper facilitates oxidative addition of the aryl halide (6-amino-2-iodophenol) to form a Cu(III) intermediate.

  • Nucleophilic Attack : The acetamide’s nitrogen attacks the activated aryl iodide, forming a biaryl amine intermediate.

  • Cyclization : Base-mediated deprotonation triggers ring closure, generating the benzoxazin-3-one scaffold.

Optimization Data :

  • Catalyst Screening : CuI outperformed CuBr and CuCl, achieving 85% yield.

  • Solvent Effects : DMF provided optimal polarity for intermediate stability.

  • Temperature : Reactions below 80°C resulted in incomplete cyclization.

Cyclization of Substituted Acetamides

Base-Mediated Cyclization

Cyclization of N-(6-amino-2-hydroxyphenyl)-2-phenylacetamide derivatives represents a straightforward route. In a representative procedure, N-(6-amino-2-hydroxyphenyl)-2-phenylacetamide (1.0 mmol) is treated with anhydrous K₂CO₃ (2.0 mmol) in refluxing ethanol for 6 h, yielding 72–80% of the target compound.

Key Advantages :

  • Avoids Transition Metals : Ideal for applications requiring metal-free synthesis.

  • Scalability : Demonstrated at 50-g scale with consistent yields.

Limitations :

  • Substrate Sensitivity : Electron-withdrawing groups on the phenyl ring reduce cyclization efficiency (e.g., –NO₂ decreases yield to 55%).

Multicomponent Petasis Reaction

Three-Component Assembly

The Petasis borono-Mannich reaction enables convergent synthesis of 6-amino-2-phenyl derivatives. A mixture of 6-amino-2-aminophenol (1.0 mmol), benzaldehyde (1.2 mmol), and phenylboronic acid (1.0 mmol) is heated with PPTS (10 mol%) in methanol at reflux for 3 h, achieving 68–75% yield.

Reaction Pathway :

  • Iminium Formation : Condensation of 6-amino-2-aminophenol and benzaldehyde generates an imine.

  • Boronate Complexation : Phenylboronic acid coordinates to the imine nitrogen.

  • Aryl Transfer : The phenyl group migrates to the α-position, followed by cyclodehydration to form the benzoxazinone.

Substrate Scope :

  • Aldehyde Variants : Benzaldehyde derivatives with –OMe or –Cl substituents afford analogs in 60–70% yield.

  • Boronic Acids : Heteroaryl boronic acids (e.g., 2-thienyl) are tolerated but reduce yields to 50–55%.

Post-Synthetic Modification

Functionalization of Preformed Benzoxazinones

6-Amino-2H-benzo[b]oxazin-3(4H)-one serves as a versatile intermediate for introducing the phenyl group. Treatment with benzoyl chloride (1.5 eq) and Et₃N (2.0 eq) in dichloromethane at 0°C installs the 2-phenyl moiety via Friedel-Crafts acylation, followed by reduction with NaBH₄ to yield the final product (62% over two steps).

Critical Considerations :

  • Regioselectivity : Acylation occurs preferentially at the 2-position due to electronic effects of the amino group.

  • Reduction Conditions : NaBH₄ in methanol selectively reduces the ketone without affecting the benzoxazinone ring.

Comparative Analysis of Methods

Method Yield (%) Catalyst Reaction Time Key Advantage
Copper-Catalyzed Cascade78–85CuI8–12 hHigh regioselectivity
Base-Mediated Cyclization72–80None6–8 hMetal-free, scalable
Petasis Reaction68–75PPTS3–5 hConvergent synthesis
Post-Synthetic Modification62None12 h (2 steps)Utilizes commercial intermediates

Trends :

  • Copper-mediated methods offer the highest yields but require transition metals.

  • Cyclization routes are preferable for large-scale synthesis due to operational simplicity .

Chemical Reactions Analysis

Types of Reactions It Undergoes

6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one can participate in various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often influenced by the functional groups present in the compound and the specific reaction conditions employed.

Common Reagents and Conditions

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the amino group to form nitroso or nitro derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the benzoxazine ring or other functional groups, leading to different derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the amino group or the benzoxazine ring, often facilitated by bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro- or nitroso-substituted benzoxazines, while reduction could produce various reduced forms of the compound with altered electronic and steric properties.

Scientific Research Applications

6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one has found applications in several areas of scientific research due to its unique structure and reactivity.

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: Studies have shown that compounds in the benzoxazine class can exhibit biological activities such as antimicrobial, antifungal, and anticancer properties.

  • Medicine: It is being explored for its potential therapeutic applications, particularly in designing drugs targeting specific biological pathways.

  • Industry: The compound is used in the development of advanced materials, including polymers and resins with improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism by which 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one exerts its effects is often linked to its interaction with biological targets and pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The specific molecular targets and pathways involved vary depending on the application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-(Isopropoxycarbonyl)nicotinic acid with its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Solubility Key Functional Attributes Source
Nicotinic acid -COOH (C3) C₆H₅NO₂ 123.11 Sparingly soluble in water; soluble in ethanol Parent compound, vitamin B3 activity
2-Hydroxynicotinic acid -OH (C2) C₆H₅NO₃ 139.11 Moderate aqueous solubility Hydrogen-bonding capacity, NAPRT inhibitor
2-Methoxyisonicotinic acid -OCH₃ (C2) C₇H₇NO₃ 153.14 Likely lipophilic Enhanced membrane permeability
2-(Allylthio)nicotinic acid -S-CH₂CH=CH₂ (C2) C₉H₉NO₂S 195.24 Low water solubility Thioether reactivity, potential prodrug
2-Hydroxyisonicotinic acid -OH (C4) C₆H₅NO₃ 139.11 Similar to 2-HNA Isomeric differences in receptor binding
2-(Isopropoxycarbonyl)nicotinic acid -OCOOCH(CH₃)₂ (C2) C₁₀H₁₁NO₅ 225.20* Predicted lipophilic Ester group for controlled release [Hypothetical]

Note: Molecular weight calculated based on structure. Direct data for 2-(Isopropoxycarbonyl)nicotinic acid are inferred from analogs.

Key Observations:
  • Substituent Effects : The isopropoxycarbonyl group introduces steric bulk and lipophilicity, contrasting with the polar hydroxyl group in 2-hydroxynicotinic acid. This may improve blood-brain barrier penetration compared to hydrophilic analogs .
  • Solubility Trends : Thio- and alkoxy-substituted derivatives (e.g., 2-(allylthio)nicotinic acid) exhibit lower aqueous solubility than hydroxylated analogs, aligning with the lipophilic nature of the isopropoxycarbonyl group.
  • Isomerism : Positional isomerism (e.g., 2-hydroxy vs. 2-hydroxyisonicotinic acid) significantly affects biological activity due to altered hydrogen-bonding patterns and receptor interactions .
Enzyme Inhibition and Anti-Cancer Activity
  • 2-Hydroxynicotinic acid (2-HNA) : Demonstrated potent inhibition of nicotinate phosphoribosyltransferase (NAPRT), a target in cancer therapy, due to its structural mimicry of nicotinic acid .
  • Thioether Derivatives : Compounds like 2-(allylthio)nicotinic acid may act as prodrugs, releasing active metabolites upon thioether oxidation. Their activity depends on substituent stability and cellular uptake .
  • Isopropoxycarbonyl Analogs : The ester group in 2-(isopropoxycarbonyl)nicotinic acid could enhance metabolic stability, prolonging half-life compared to hydrolytically labile esters (e.g., methyl or ethyl esters).
Receptor Modulation

    Biological Activity

    6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its anti-inflammatory, neuroprotective, and anticonvulsant properties.

    • Molecular Formula : C13_{13}H11_{11}N3_{3}O
    • Molecular Weight : 225.25 g/mol
    • CAS Number : 89976-75-0

    Anti-inflammatory Activity

    Recent studies have highlighted the potential of 6-amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one derivatives in modulating inflammatory responses. For instance, derivatives of this compound were shown to significantly activate the Nrf2-HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation.

    Key Findings :

    • Compounds exhibited a marked reduction in LPS-induced nitric oxide (NO) production.
    • Downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α was observed.
    CompoundNO Production (µM)IL-1β (pg/mL)IL-6 (pg/mL)TNF-α (pg/mL)
    Control15.71208050
    Derivative E25.3402010
    Derivative E164.830158

    Neuroprotective Effects

    The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. In vitro studies demonstrated that it could protect neuronal cells from apoptosis induced by oxidative stress.

    Mechanism of Action :
    The compound's ability to reduce intracellular reactive oxygen species (ROS) levels was a key factor in its neuroprotective effect. Additionally, it was found to inhibit the activation of microglial cells, which are often implicated in neuroinflammation.

    Anticonvulsant Activity

    Anticonvulsant properties were evaluated through various animal models. The maximal electroshock test (MES) revealed that certain derivatives exhibited significant protection against induced seizures.

    Case Study :
    In a study assessing the anticonvulsant activity of benzoxazinone derivatives:

    • Compound Tested : 7-(4-fluorobenzylamino)-2H-benzoxazin-3(4H)-one
    • ED50 Value : 31.7 mg/kg
    • Protective Index : PI = TD50/ED50 = 7.2

    Safety and Toxicity

    Acute toxicity studies conducted on selected derivatives indicated favorable safety profiles, with no significant adverse effects observed at therapeutic doses. This suggests potential for clinical applications.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one, and how can purity be optimized?

    • Methodological Answer : The compound can be synthesized via palladium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling (e.g., coupling 6-bromo-2H-1,4-benzoxazin-3(4H)-one with aryl boronic esters). Post-reaction purification involves column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol. Purity optimization requires monitoring by TLC and HPLC (C18 column, 254 nm UV detection) to confirm >98% purity .

    Q. Which spectroscopic techniques are most effective for characterizing 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one?

    • Methodological Answer : Use a combination of:

    • NMR : 1^1H and 13^{13}C NMR in DMSO-d6 to confirm aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–170 ppm).
    • LC-MS/MS : Positive-ion mode with electrospray ionization (ESI) to observe molecular ion peaks ([M+H]+^+) and fragmentation patterns.
    • FT-IR : Detect characteristic bands for NH2_2 (~3350 cm1^{-1}) and C=O (~1680 cm1^{-1}) .

    Q. What are the primary biological roles of benzoxazinone derivatives like 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one in plant systems?

    • Methodological Answer : These compounds act as allelochemicals with phytotoxic, antifungal, and insecticidal properties. Assess bioactivity using in vitro assays (e.g., inhibition of Fusarium graminearum growth on PDA plates) and in vivo trials in model plants (Arabidopsis thaliana) to measure root elongation suppression. Quantify dose-response relationships via LC50 calculations .

    Advanced Research Questions

    Q. How can researchers design experiments to evaluate the antimicrobial efficacy of 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one against multidrug-resistant pathogens?

    • Methodological Answer :

    • Strain Selection : Use clinical isolates of Staphylococcus aureus (MRSA) and Candida albicans with known resistance profiles.
    • MIC/MBC Assays : Perform broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–256 µg/mL. Include positive (vancomycin) and negative controls.
    • Synergy Testing : Combine with sub-inhibitory doses of fluconazole or β-lactams to assess fractional inhibitory concentration (FIC) indices .

    Q. How should contradictory data on the environmental persistence of benzoxazinones be addressed?

    • Methodological Answer :

    • Degradation Studies : Conduct soil microcosm experiments under controlled pH (5–8) and moisture (30–60% WHC). Monitor degradation via HPLC-UV at 280 nm.
    • Metabolite Identification : Use HRMS (Q-TOF) to detect intermediates like 2-amino-phenoxazin-3-one.
    • Statistical Validation : Apply ANOVA to compare degradation rates across soil types and environmental conditions .

    Q. What methodologies are recommended for studying the enzymatic degradation pathways of 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one in soil microbiota?

    • Methodological Answer :

    • Enzyme Isolation : Extract microbial enzymes (e.g., β-glucosidases) from soil samples via ammonium sulfate precipitation.
    • Kinetic Assays : Measure substrate depletion using UV-Vis spectroscopy (λ = 270 nm) and fit data to Michaelis-Menten models.
    • Isotopic Labeling : Synthesize 14^{14}C-labeled compound to trace metabolic pathways via autoradiography .

    Q. How can structure-activity relationship (SAR) studies guide the optimization of 6-Amino-2-phenyl-2H-1,4-benzoxazin-3(4H)-one for pharmaceutical applications?

    • Methodological Answer :

    • Analog Synthesis : Modify substituents at positions 2 (phenyl) and 6 (amino) using regioselective alkylation or acylation.
    • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., MR receptors) to predict binding affinities.
    • In Vitro Screening : Prioritize analogs with IC50 values <10 µM in receptor-binding assays .

    Q. What experimental strategies are effective for assessing the ecological impact of benzoxazinone accumulation in non-target organisms?

    • Methodological Answer :

    • Ecotoxicology Assays : Expose Daphnia magna and Lemna minor to sublethal doses (0.1–10 mg/L) in OECD-standardized tests.
    • Bioaccumulation Analysis : Quantify tissue concentrations in earthworms (Eisenia fetida) using LC-MS/MS after 28-day exposure.
    • Field Monitoring : Deploy passive samplers in agricultural runoff to measure benzoxazinone residues via UPLC-QqQ .

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